Cas no 905439-52-3 (5-Ethynyl-6-methyl-pyridin-3-ylamine)

5-Ethynyl-6-methyl-pyridin-3-ylamine is a pyridine derivative featuring an ethynyl group at the 5-position and a methyl group at the 6-position, with an amine functionality at the 3-position. This compound serves as a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Its reactive ethynyl group enables efficient participation in click chemistry reactions, such as copper-catalyzed azide-alkyne cycloaddition (CuAAC), facilitating the construction of complex molecular architectures. The amine group provides a handle for further functionalization, enhancing its utility in medicinal chemistry. The methyl substitution contributes to steric and electronic modulation, influencing reactivity and selectivity in synthetic applications. This compound is valued for its structural features that support diverse chemical transformations.
5-Ethynyl-6-methyl-pyridin-3-ylamine structure
905439-52-3 structure
Product Name:5-Ethynyl-6-methyl-pyridin-3-ylamine
CAS No:905439-52-3
MF:C8H8N2
MW:132.162521362305
CID:2145105
PubChem ID:55289822
Update Time:2025-06-09

5-Ethynyl-6-methyl-pyridin-3-ylamine Chemical and Physical Properties

Names and Identifiers

    • 5-ethynyl-6-methyl-pyridin-3-ylamine
    • MUKZZPCDRSPISK-UHFFFAOYSA-N
    • 5-ethynyl-6-methylpyridin-3-amine
    • 3-Pyridinamine, 5-ethynyl-6-methyl-
    • 5-Ethynyl-6-methyl-3-pyridinamine
    • G63748
    • EN300-6437759
    • 905439-52-3
    • SCHEMBL3576456
    • AKOS006362371
    • DTXSID801300065
    • DB-340885
    • Z1203586556
    • 5-Ethynyl-6-methyl-pyridin-3-ylamine
    • Inchi: 1S/C8H8N2/c1-3-7-4-8(9)5-10-6(7)2/h1,4-5H,9H2,2H3
    • InChI Key: MUKZZPCDRSPISK-UHFFFAOYSA-N
    • SMILES: N1C=C(C=C(C#C)C=1C)N

Computed Properties

  • Exact Mass: 132.068748264g/mol
  • Monoisotopic Mass: 132.068748264g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 1
  • Complexity: 156
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 38.9
  • XLogP3: 0.8

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Additional information on 5-Ethynyl-6-methyl-pyridin-3-ylamine

Introduction to 5-Ethynyl-6-methyl-pyridin-3-ylamine (CAS No. 905439-52-3) and Its Emerging Applications in Chemical Biology

5-Ethynyl-6-methyl-pyridin-3-ylamine, identified by the CAS number 905439-52-3, is a heterocyclic organic compound that has garnered significant attention in the field of chemical biology due to its unique structural properties and potential therapeutic applications. This compound belongs to the pyridine derivatives family, which is well-documented for its role in pharmaceuticals, agrochemicals, and material science. The presence of both ethynyl and methyl substituents in its molecular framework imparts distinct reactivity and functionality, making it a valuable scaffold for drug discovery and synthetic chemistry.

The 5-Ethynyl-6-methyl-pyridin-3-ylamine molecule exhibits a rich chemical profile that allows for diverse modifications, enabling researchers to tailor its properties for specific applications. The ethynyl group, characterized by a triple bond to carbon, facilitates Sonogashira coupling reactions, which are widely used in constructing biaryl structures. This reactivity is particularly useful in the synthesis of complex organic molecules, including potential drug candidates. Meanwhile, the methyl group at the 6-position contributes to steric and electronic effects that can influence the compound's interaction with biological targets.

In recent years, there has been a surge in research focusing on pyridine derivatives as pharmacophores due to their ability to modulate various biological pathways. 5-Ethynyl-6-methyl-pyridin-3-ylamine has been explored in several preclinical studies for its potential role in inhibiting kinases and other enzymes implicated in cancer and inflammatory diseases. Its structural similarity to known bioactive molecules makes it an attractive candidate for further development. Additionally, the compound's ability to cross the blood-brain barrier suggests its utility in central nervous system (CNS) disorders, a critical area of unmet medical need.

One of the most compelling aspects of 5-Ethynyl-6-methyl-pyridin-3-ylamine is its versatility in medicinal chemistry. Researchers have leveraged its scaffold to develop novel analogs with enhanced potency and selectivity. For instance, modifications at the 3-position of the pyridine ring have led to compounds with improved pharmacokinetic profiles. These advancements underscore the importance of 5-Ethynyl-6-methyl-pyridin-3-ylamine as a building block for next-generation therapeutics. The compound's synthesis has also been optimized through flow chemistry techniques, which enhance efficiency and scalability, aligning with modern pharmaceutical manufacturing standards.

The chemical biology community has been particularly interested in exploring the interactions between 5-Ethynyl-6-methyl-pyridin-3-ylamine and biological macromolecules. Computational modeling studies have revealed that this compound can bind to proteins with high affinity, suggesting its potential as an inhibitor or modulator of protein function. These insights have guided experimental efforts aimed at validating its biological activity. Furthermore, the use of CRISPR-Cas9 gene editing technology has enabled researchers to assess the compound's effects on gene expression and protein phosphorylation pathways, providing a deeper understanding of its mechanism of action.

Emerging research also highlights the role of 5-Ethynyl-6-methyl-pyridin-3-ylamine in material science applications beyond pharmaceuticals. Its ability to form stable coordination complexes with metal ions has been exploited in designing catalysts for organic transformations. These catalysts exhibit high efficiency and selectivity, making them valuable tools in industrial processes. Additionally, the compound's fluorescence properties have been utilized in bioimaging techniques, where it serves as a fluorescent probe for tracking biological processes in real-time. Such applications demonstrate the broad utility of 5-Ethynyl-6-methyl-pyridin-3-ylamine across multiple scientific disciplines.

The synthesis of 5-Ethynyl-6-methyl-pyridin-3-ylamine involves multi-step organic reactions that require precise control over reaction conditions. Recent advances in synthetic methodologies have enabled more streamlined approaches, reducing waste and improving yields. For example, palladium-catalyzed cross-coupling reactions have been employed to construct the pyridine core efficiently. These methods align with green chemistry principles by minimizing hazardous byproducts and energy consumption. As sustainability becomes increasingly important in chemical manufacturing, such innovations are crucial for ensuring the long-term viability of compounds like 5-Ethynyl-6-methyl-pyridin-3-ylamine.

The future prospects of 5-Ethynyl-6-methyl-pyridin-3-ylamine are promising, with ongoing research aimed at expanding its therapeutic applications. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate the discovery pipeline for derivatives of this compound. Furthermore, advancements in artificial intelligence (AI) and machine learning (ML) are being leveraged to predict new molecular structures based on existing data sets containing 5-Ethynyl-6-methyl-pyridin-3-yllamine analogs. Such computational tools can significantly reduce the time required for drug development by identifying promising candidates before experimental validation.

In conclusion,5-Ethynyl-6-methyl-pyridin--3-yllamine (CAS No., 90543952--53) stands out as a versatile compound with far-reaching implications in chemical biology and material science Its unique structural features enable diverse applications from drug discovery to catalysis As research continues,this molecule is poised to play an increasingly important role in addressing some of humanity's most pressing health challenges While challenges remain,the collaborative spirit among scientists worldwide ensures that progress will continue at an accelerated pace

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